

Methyl 3-iodothiophene-2-carboxylate CAS number and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 3-iodothiophene-2-carboxylate**

Cat. No.: **B1302240**

[Get Quote](#)

An In-depth Technical Guide to **Methyl 3-iodothiophene-2-carboxylate**

This technical guide provides a comprehensive overview of **Methyl 3-iodothiophene-2-carboxylate**, a key heterocyclic building block for researchers, scientists, and professionals in drug development. This document details its chemical properties, structure, relevant experimental protocols, and applications in organic synthesis.

Chemical Identity and Structure

Methyl 3-iodothiophene-2-carboxylate is an organoiodine compound built upon a thiophene core, which is a five-membered aromatic ring containing one sulfur atom. The molecule is functionalized with an iodine atom at the 3-position and a methyl ester group at the 2-position.

CAS Number: 62353-77-9[\[1\]](#)

Molecular Formula: C₆H₅IO₂S[\[2\]](#)[\[3\]](#)

Structure:

- SMILES: COC(=O)C1=C(I)C=CS1[\[2\]](#)
- InChI: InChI=1S/C6H5IO2S/c1-9-6(8)5-4(7)2-3-10-5/h2-3H,1H3[\[2\]](#)
- InChIKey: OQVZCJDXKDUWDY-UHFFFAOYSA-N[\[2\]](#)

The presence of the iodo group makes this compound an excellent substrate for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of various substituents at the 3-position. The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, further enhancing its synthetic versatility.

Physicochemical and Spectroscopic Data

The following table summarizes key quantitative data for **Methyl 3-iodothiophene-2-carboxylate**. This information is crucial for its identification, purification, and use in experimental settings.

Property	Value	Reference(s)
Molecular Weight	268.08 g/mol	
Monoisotopic Mass	267.9055 Da	[2]
Physical State	Solid (typical)	
Predicted XlogP	2.4	[2]
Predicted Collision Cross Section ($[M+H]^+$)	140.7 Å ²	[2]

Experimental Protocols

While a specific, peer-reviewed protocol for the direct synthesis of **Methyl 3-iodothiophene-2-carboxylate** is not readily available, a representative procedure can be adapted from established methods for the iodination of thiophene derivatives. The following protocol is based on the common use of N-iodosuccinimide (NIS) as an electrophilic iodinating agent.

Objective: To synthesize **Methyl 3-iodothiophene-2-carboxylate** from Methyl thiophene-2-carboxylate.

Materials:

- Methyl thiophene-2-carboxylate
- N-Iodosuccinimide (NIS)

- Anhydrous solvent (e.g., Acetonitrile, Dichloromethane, or Trifluoroacetic acid)
- Stir plate and magnetic stir bar
- Round-bottom flask and condenser
- Standard glassware for workup and purification
- Silica gel for column chromatography

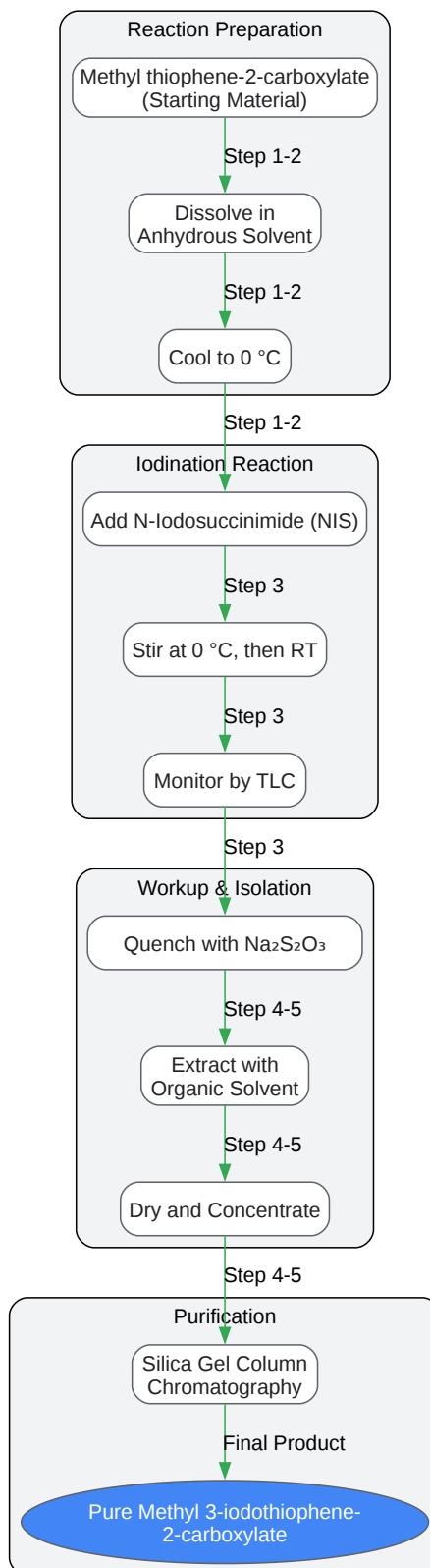
Methodology:

- Reaction Setup: In a clean, dry round-bottom flask, dissolve Methyl thiophene-2-carboxylate (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
- Addition of Iodinating Agent: Cool the solution to 0 °C using an ice bath. Add N-iodosuccinimide (1.0-1.2 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains stable. The reaction is often performed in the dark to prevent radical side reactions.
- Reaction Monitoring: Allow the mixture to stir at 0 °C for one hour, then warm to room temperature. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
- Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) to remove any unreacted iodine. Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or dichloromethane.
- Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure **Methyl 3-iodothiophene-2-carboxylate**.

This protocol is analogous to procedures for iodinating similar thiophene structures, such as the synthesis of Methyl 5-iodo-3-(chlorosulfonyl)thiophene-2-carboxylate where NIS was used

effectively[4].

Applications in Research and Drug Development


Thiophene derivatives are a cornerstone in medicinal chemistry and materials science.[5]

Methyl 3-iodothiophene-2-carboxylate serves as a versatile intermediate for constructing more complex molecules.

- **Synthetic Intermediate:** As a halogenated heterocycle, it is a key precursor for introducing the 3-thienyl moiety into larger molecules via metal-catalyzed cross-coupling reactions. 3-Iodothiophenes are used to prepare organozinc and organomagnesium reagents for subsequent coupling with aryl halides.
- **Drug Discovery:** The thiophene nucleus is present in numerous approved drugs. The ability to functionalize the thiophene ring at specific positions is critical for developing new therapeutic agents. For example, substituted 2-aminothiophene-3-carboxylates are used to synthesize thienopyrimidines, which act as kinase inhibitors in cancer therapy and as antiviral agents.[6] While not an aminothiophene itself, **Methyl 3-iodothiophene-2-carboxylate** provides a scaffold that can be elaborated towards similar biologically active structures.
- **Materials Science:** Iodinated thiophenes are used to synthesize conjugated polymers like poly(3-substituted-thiophene)s, which have applications in organic electronics.

Visualized Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of **Methyl 3-iodothiophene-2-carboxylate**, highlighting the key steps from starting material to purified product as described in the experimental protocol.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **Methyl 3-iodothiophene-2-carboxylate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 3-iodothiophene-2-carboxylate [jlpharms.com]
- 2. PubChemLite - Methyl 3-iodothiophene-2-carboxylate (C₆H₅IO₂S) [pubchemlite.lcsb.uni.lu]
- 3. scbt.com [scbt.com]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Methyl 2-amino-3-thiophenecarboxylate – description and application - Georganics [georganics.sk]
- To cite this document: BenchChem. [Methyl 3-iodothiophene-2-carboxylate CAS number and structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1302240#methyl-3-iodothiophene-2-carboxylate-cas-number-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com